Rotenone

Description

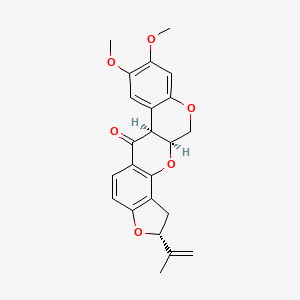

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,6R,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVIOZPCNVVQFO-HBGVWJBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021248 | |

| Record name | Rotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rotenone appears as colorless to brownish crystals or a white to brownish-white crystalline powder. Has neither odor nor taste. (NTP, 1992), Colorless to red, odorless, crystalline solid. [insecticide] [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless to red, odorless, crystalline solid., Colorless to red, odorless, crystalline solid. [insecticide] | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rotenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Rotenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

410 to 428 °F at 0.5 mmHg (NTP, 1992), BP: 215 °C at 0.5 mm Hg, 410-428 °F, Decomposes | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY: 15 PPM IN WATER AT 100 °C. SHOWS RAPID RACEMIZATION ON ALKALI TREATMENT; CRYSTALLIZES WITH SOLVENT OF CRYSTALLIZATION; CIS CONFIGURATION IS GENERALLY ACCEPTED, In water, 15 mg/L at 100 °C, Soluble in ethanol, acetone, benzene; slightly soluble in ether; very soluble in chloroform, SLIGHTLY SOLUBLE IN PETROLEUM OILS, SOL IN LIPIDS, Readily soluble in acetone, carbon disulfide, ethyl acetate and chloroform. Less readily soluble in diethyl ether, alcohols, petroleum ether and carbon tetrachloride., In water 0.17 mg/L at 25 °C, 0.0002 mg/mL at 20 °C, Solubility in water: none, Insoluble | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rotenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 at 20 °C, 1.27 g/cm³, 1.27 | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.0075 mmHg at 68 °F (NTP, 1992), 0.0008 [mmHg], <0.00004 mmHg | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rotenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Orthorhombic, six-sided plates from trichloroethylene, Needles or leaves (alcohol, aq acetone), White crystals, Colorless to red, crystalline solid | |

CAS No. |

83-79-4 | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rotenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotenone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L9OT429T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rotenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

329 to 331 °F (NTP, 1992), 176 °C, MP: 185-186 °C /Dimophic Rotenone/, 163 °C, 165-166 °C, 329-331 °F, 330 °F | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rotenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Scientific Saga of Rotenone: From Indigenous Poison to a Tool in Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Historical Overview: The Discovery and Evolution of Rotenone in Science

This compound, a naturally occurring isoflavonoid, has a rich history that intertwines ethnobotany, agriculture, and modern biomedical research. Its journey from a traditional fishing and insecticidal agent to a sophisticated tool for studying mitochondrial dysfunction and neurodegeneration is a testament to the evolution of scientific inquiry.

For centuries, indigenous peoples in Southeast Asia and South America utilized plants from the Derris, Lonchocarpus, and Tephrosia genera as piscicides to stun and capture fish.[1] The earliest documented use of these plants as an insecticide dates back to 1848, where they were employed to combat leaf-eating caterpillars.[2] The active compound, however, remained elusive until 1895, when French botanist Emmanuel Geoffroy isolated a crystalline substance from Robinia nicou (now Lonchocarpus nicou) and named it nicouline.[2] Tragically, Geoffroy succumbed to a parasitic disease before his work could be fully recognized.

In 1902, Japanese chemical engineer Kazuo Nagai independently isolated a pure crystalline compound from Derris elliptica, which he named "this compound" after the Taiwanese name for the plant, "lôo-tîn".[3] It wasn't until 1930 that scientific investigations firmly established that nicouline and this compound were, in fact, the same chemical entity.[3] This discovery paved the way for the commercialization of this compound as a broad-spectrum insecticide and piscicide, valued for its natural origin and rapid degradation in the environment.[4][5]

The pivotal shift in this compound's scientific application came with the elucidation of its mechanism of action. Scientists discovered that this compound is a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for ATP production.[6][7] This finding transformed this compound from a mere pesticide into an invaluable molecular probe. By selectively disrupting mitochondrial respiration, researchers could induce a state of cellular energy deprivation and oxidative stress, mimicking conditions observed in certain human diseases.

This led to the landmark development in 2000 of a this compound-induced animal model of Parkinson's disease.[3] Researchers demonstrated that systemic administration of this compound to rats could replicate key pathological features of the disease, including the selective degeneration of dopaminergic neurons in the substantia nigra and the formation of protein aggregates resembling Lewy bodies.[8][9] This model has since become a cornerstone in Parkinson's disease research, enabling detailed investigations into the role of mitochondrial dysfunction, oxidative stress, and neuroinflammation in its pathogenesis.

Mechanism of Action: A Molecular Look at Complex I Inhibition

This compound exerts its cytotoxic effects primarily through the high-affinity inhibition of mitochondrial Complex I.[6] This large, multi-subunit enzyme complex is the first and largest of the five complexes in the electron transport chain, located in the inner mitochondrial membrane. Its primary function is to catalyze the transfer of electrons from NADH to ubiquinone, a process that is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. This proton gradient is then utilized by ATP synthase (Complex V) to generate ATP.

This compound binds to the ubiquinone-binding site of Complex I, effectively blocking the electron transfer process.[7] This blockade has several critical downstream consequences:

-

Inhibition of ATP Synthesis: By halting the flow of electrons from NADH, this compound severely curtails the production of ATP through oxidative phosphorylation. This leads to a rapid depletion of cellular energy stores, particularly in cells with high energy demands, such as neurons.

-

Generation of Reactive Oxygen Species (ROS): The inhibition of Complex I causes a "backup" of electrons within the complex. These electrons can then be prematurely transferred to molecular oxygen, leading to the formation of superoxide radicals (O₂⁻) and subsequently other reactive oxygen species like hydrogen peroxide (H₂O₂).[3][4] This surge in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress.

-

Oxidative Damage: The excess ROS can damage vital cellular components, including lipids (lipid peroxidation), proteins (protein carbonylation), and DNA. This widespread damage contributes to cellular dysfunction and can trigger programmed cell death pathways.

-

Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and mitochondrial damage can initiate the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and the execution of cell death.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies on the effects of this compound.

Table 1: IC50 Values for Mitochondrial Complex I Inhibition

| Cell/Tissue Type | IC50 Value | Reference |

| SH-SY5Y Neuroblastoma Cells | 25 nM | [2] |

| Rat Brain Mitochondria | 1.7-2.2 µM | [10] |

| Primary Mesencephalic Cells | 20 nM | [11] |

Table 2: this compound-Induced ATP Depletion

| Cell Type | This compound Concentration | Time Point | ATP Depletion (% of Control) | Reference |

| SK-N-MC Neuroblastoma Cells | 100 nM | 6-8 hours | ~32% | [12] |

| SK-N-MC Neuroblastoma Cells | 10 nM | 6-8 hours | ~15% | [12] |

| Differentiated SH-SY5Y Cells | 10 µM | 6 hours | Significant reduction | [13] |

| Differentiated SH-SY5Y Cells | 10 µM | 12 hours | Significant reduction | [13] |

| 3D LUHMES Cells | 100 nM | 24 hours | ~30% | [5] |

Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production

| Cell Type | This compound Concentration | Time Point | Fold Increase in ROS | Reference |

| PC12 Cells | 0.05-1 µM | 24 hours | Concentration-dependent increase | [8] |

| Primary Neurons | 0.05-1 µM | 24 hours | Concentration-dependent increase | [8] |

| Microglia (BV2 cells) | 1-20 µM | Not specified | Concentration-dependent increase | [14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vivo: this compound-Induced Rat Model of Parkinson's Disease

Objective: To induce a progressive neurodegenerative phenotype in rats that mimics key features of Parkinson's disease.

Materials:

-

Male Lewis rats (or other suitable strain)

-

This compound (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Miglyol 812N (or other suitable carrier oil)

-

Syringes and needles for intraperitoneal (IP) injection

-

Apparatus for behavioral testing (e.g., rotarod, open field)

Protocol:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

-

This compound Solution Preparation:

-

Dissolve this compound in DMSO to create a stock solution.

-

On the day of injection, dilute the this compound stock solution in Miglyol 812N to the desired final concentration (e.g., 2.5-3.0 mg/kg).[8][9] The final DMSO concentration should be low (e.g., <5%) to minimize solvent toxicity.

-

Prepare the solution fresh and protect it from light.

-

-

Administration:

-

Behavioral Assessment:

-

Conduct behavioral tests at baseline and at regular intervals throughout the study.

-

Rotarod Test: To assess motor coordination and balance. Place the rat on a rotating rod with increasing speed and record the latency to fall.

-

Open Field Test: To evaluate locomotor activity and exploratory behavior. Place the rat in an open arena and track its movement, including distance traveled, rearing frequency, and time spent in the center versus the periphery.

-

Postural Instability Test: To measure gait disturbances.[15]

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brains and process them for immunohistochemistry to assess the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining) and the presence of protein aggregates (e.g., α-synuclein staining).

-

Alternatively, brain regions can be dissected and flash-frozen for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites) or biochemical assays (e.g., measurement of mitochondrial complex activity).

-

In Vitro: Measurement of Mitochondrial Complex I Activity

Objective: To quantify the inhibitory effect of this compound on mitochondrial Complex I in isolated mitochondria or cell lysates.

Materials:

-

Isolated mitochondria or cell lysates

-

Assay buffer (e.g., potassium phosphate buffer)

-

NADH

-

Ubiquinone (Coenzyme Q1)

-

This compound

-

Spectrophotometer or microplate reader

Protocol:

-

Sample Preparation: Isolate mitochondria from cells or tissues using differential centrifugation or a commercial kit. Alternatively, prepare cell lysates using a suitable lysis buffer.

-

Reaction Setup:

-

In a cuvette or microplate well, add the assay buffer.

-

Add the mitochondrial or cell lysate sample.

-

Add ubiquinone.

-

-

Initiation of Reaction:

-

Add NADH to initiate the reaction.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

-

-

Inhibition Assay:

-

To determine the specific activity of Complex I, perform a parallel reaction in the presence of a known concentration of this compound.

-

The this compound-sensitive rate is calculated by subtracting the rate of NADH oxidation in the presence of this compound from the rate in its absence.

-

-

Data Analysis: Calculate the specific activity of Complex I as nmol of NADH oxidized per minute per mg of protein.

In Vitro: Quantification of Reactive Oxygen Species (ROS)

Objective: To measure the intracellular production of ROS in cells treated with this compound.

Materials:

-

Cell culture medium

-

Cells of interest (e.g., SH-SY5Y, primary neurons)

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Fluorescence microscope or microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate or on coverslips.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells with a balanced salt solution (e.g., HBSS).

-

Incubate the cells with H2DCFDA (typically 5-10 µM) in the dark at 37°C for 30-60 minutes. H2DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Measurement:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

-

Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control cells.

In Vitro: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated cells.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometer or fluorescent microplate reader

Protocol:

-

Cell Lysis:

-

Harvest the treated cells and wash them with PBS.

-

Lyse the cells in a cold lysis buffer on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading in the assay.

-

Enzymatic Reaction:

-

In a microplate, add a standardized amount of protein from each cell lysate.

-

Add the fluorogenic caspase-3 substrate.

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., ~360 nm excitation and ~460 nm emission for AMC).[16]

-

-

Data Analysis: Calculate the caspase-3 activity and express it as a fold increase relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

This compound-induced mitochondrial dysfunction triggers a cascade of intracellular signaling events that ultimately determine the cell's fate. Below are diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

Caption: this compound-induced signaling cascade.

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Workflows

Caption: Workflow for this compound-induced Parkinson's model in rats.

Caption: General workflow for in vitro this compound studies.

Conclusion

This compound's journey from a natural pesticide to a sophisticated tool in biomedical research underscores the importance of understanding the fundamental mechanisms of action of chemical compounds. For researchers, scientists, and drug development professionals, this compound remains an indispensable molecule for modeling mitochondrial dysfunction and exploring the intricate cellular pathways that contribute to neurodegenerative diseases like Parkinson's. By providing a reproducible means of inducing cellular stress, this compound continues to facilitate the discovery and evaluation of novel therapeutic strategies aimed at mitigating the devastating effects of these disorders. This guide provides a comprehensive technical overview to support the continued and effective use of this compound in advancing scientific knowledge.

References

- 1. This compound-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Neuronal Cell Mitochondrial Complex I with this compound Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct Role for Microglia in this compound-Induced Degeneration of Dopaminergic Neurons | Journal of Neuroscience [jneurosci.org]

- 5. Toxicity, recovery, and resilience in a 3D dopaminergic neuronal in vitro model exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound administration and motor behavior [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Huangqin Decoction Exerts Beneficial Effects on this compound-Induced Rat Model of Parkinson's Disease by Improving Mitochondrial Dysfunction and Alleviating Metabolic Abnormality of Mitochondria [frontiersin.org]

- 9. A highly reproducible this compound model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Loss of mitochondrial complex I activity potentiates dopamine neuron death induced by microtubule dysfunction in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. This compound Inhibits Autophagic Flux Prior to Inducing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Directly Induces BV2 Cell Activation via the p38 MAPK Pathway | PLOS One [journals.plos.org]

- 15. Transient exposure to this compound causes degeneration and progressive parkinsonian motor deficits, neuroinflammation, and synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Natural Sources and Laboratory Extraction of Rotenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the natural origins of rotenone and detailed methodologies for its extraction and purification for laboratory applications. The information is tailored for professionals in research and drug development who require high-purity this compound for their studies.

Natural Sources of this compound

This compound is a naturally occurring isoflavonoid found in the roots, stems, and leaves of various leguminous plants. The primary genera known for significant this compound content are Derris, Lonchocarpus, Tephrosia, and Mundulea[1][2]. Commercially, the most important species for this compound extraction are Derris elliptica, Derris malaccensis, Lonchocarpus urucu, and Lonchocarpus utilis[3]. These plants are primarily found in Southeast Asia and South America[4].

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the geographical location, and the growing season[5][6]. The roots are generally the most concentrated source of this compound[1][2][3].

Table 1: this compound Content in Various Plant Sources

| Plant Species | Plant Part | This compound Content (% w/w of crude extract) | Reference(s) |

| Derris elliptica | Root | 15.0 - 46.1 | [4][7] |

| Derris elliptica | Stem | 9.4 | |

| Derris malaccensis | Stem | 5.2 | |

| Derris urucu | Bark | High (Isomers: 80 mg/g) | [8] |

| Tephrosia vogelii | Leaves (purple variety) | up to 9.70 | [9] |

| Tephrosia vogelii | Leaves | 4.8 - 8.3 | [10] |

| Tephrosia vogelii | Seeds | 1.6 - 2.7 | [11][10] |

Extraction of this compound for Laboratory Use

The extraction of this compound from plant material is a critical step in obtaining a purified compound for research. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Extraction Methodologies

Several methods are employed for the extraction of this compound, each with its own advantages in terms of efficiency, solvent consumption, and time.

-

Maceration: This is a simple and conventional method involving the soaking of the plant material in a solvent at room temperature for an extended period[12]. While straightforward, it can be time-consuming and may result in lower extraction efficiency compared to other methods[6].

-

Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. It is generally more efficient than maceration[13][14].

-

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique utilizes elevated temperatures and pressures to enhance extraction efficiency, significantly reducing solvent consumption and extraction time compared to conventional methods[6][7][15][16].

Table 2: Comparison of this compound Extraction Methods from Derris elliptica Root

| Extraction Method | Solvent | Temperature (°C) | Pressure (psi) | Extraction Time | This compound Content in Extract (% w/w) | Reference |

| Maceration | Chloroform | Room Temperature | Ambient | 72 hours | 40.6 | [7][16] |

| Maceration | 95% Ethanol | Room Temperature | Ambient | 72 hours | 15.0 | [16] |

| Pressurized Liquid Extraction (PLE) | Chloroform | 50 | 2000 | 30 minutes | 46.1 | [15][16] |

Choice of Solvents

The selection of an appropriate solvent is crucial for maximizing the yield of this compound. Solvents with moderate polarity, such as chloroform and acetone, have been shown to be highly effective.

Table 3: Efficacy of Different Solvents for this compound Extraction

| Plant Species | Plant Part | Extraction Method | Solvent | This compound Yield/Content | Reference(s) |

| Derris elliptica | Root | Maceration | Chloroform | 40.6% (w/w) in extract | [7] |

| Derris elliptica | Root | Maceration | 95% Ethanol | 15.0% (w/w) in extract | |

| Derris spp. | Fine Roots | Normal Soaking | Acetone (95% v/v) | 1.14% (w/w) | [5] |

| Derris spp. | Fine Roots | Normal Soaking | Chloroform (99.9% v/v) | Lower than Acetone | [5] |

| Tephrosia vogelii | Leaves | Soxhlet | Trichloromethane | 8.3% | [10] |

| Tephrosia vogelii | Leaves | Soxhlet | Ethanol | 5.9% | [11][10] |

| Tephrosia vogelii | Leaves | Soxhlet | Methanol | 4.8% | [11][10] |

Experimental Protocols

The following are detailed methodologies for the extraction and purification of this compound.

Maceration Extraction Protocol

This protocol is a general guideline and can be adapted based on the specific plant material and desired scale.

Workflow for Maceration Extraction of this compound

References

- 1. Recrystallization [sites.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor this compound in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. map-kinase-fragment-multiple-species.com [map-kinase-fragment-multiple-species.com]

- 9. researchgate.net [researchgate.net]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Changes in energy metabolism due to acute this compound-induced mitochondrial complex I dysfunction - An in vivo large animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. This compound causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction of this compound from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Rotenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone is a naturally occurring isoflavonoid derived from the roots and stems of plants such as Derris elliptica and Lonchocarpus utilis.[1][2] Historically used as a piscicide and insecticide, its potent and specific inhibitory action on mitochondrial Complex I has established it as an invaluable tool in biomedical research.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its application in studying mitochondrial dysfunction and related cellular pathways.

Chemical Structure

This compound is a complex heterocyclic molecule belonging to the rotenoid family of compounds.[2] Its structure is characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus with several key functional groups that contribute to its biological activity.[2]

IUPAC Name: (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one[3]

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| Chemical Formula | C₂₃H₂₂O₆ | [4][5] |

| Molecular Weight | 394.42 g/mol | [4][5][6] |

| CAS Number | 83-79-4 | [3][4][5] |

The key structural features of this compound include a ketone group, two methoxy groups, and an isopropenyl group. These moieties are crucial for its interaction with the ubiquinone binding site of mitochondrial Complex I.

Physicochemical Properties

The physicochemical properties of this compound dictate its solubility, stability, and bioavailability, which are critical considerations for its use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Description | Colorless to reddish, odorless, crystalline solid | [6] |

| Melting Point | 163-166 °C (325-331 °F) | [6] |

| Boiling Point | Decomposes above 190 °C | [7] |

| Water Solubility | 0.289 mg/L | [7] |

| Solubility in Organic Solvents | ||

| Methanol | 2.76 g/L | [7] |

| Acetone | 70.6 g/L | [7] |

| Chloroform | Soluble | [3] |

| 1,2-dichloroethane | > 250 g/L | [7] |

| Ethyl acetate | 53.2 g/L | [7] |

| n-heptane | 0.0771 g/L | [7] |

| n-octanol | 1.12 g/L | [7] |

| Vapor Pressure | <1 mPa @ 20 °C | [3] |

Biological Properties and Mechanism of Action

This compound's primary biological effect is the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][8] This inhibition disrupts cellular respiration and has several downstream consequences.

4.1. Inhibition of Mitochondrial Complex I

This compound binds to the ubiquinone binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone.[1][8] This blockage leads to:

-

Impaired ATP Synthesis: The disruption of the electron transport chain halts oxidative phosphorylation, leading to a significant reduction in cellular ATP levels.[1][8]

-

Increased Reactive Oxygen Species (ROS) Production: The backup of electrons within Complex I results in the transfer of electrons to molecular oxygen, generating superoxide radicals and other reactive oxygen species.[8][9]

4.2. Induction of Apoptosis

The increase in mitochondrial ROS and depletion of ATP are potent triggers for the intrinsic apoptotic pathway.[8][9] this compound-induced apoptosis is characterized by:

-

Cytochrome c Release: Increased mitochondrial membrane permeability leads to the release of cytochrome c into the cytosol.[9]

-

Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[9]

-

DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and fragmentation of nuclear DNA.[9]

Signaling Pathways Modulated by this compound

This compound-induced mitochondrial dysfunction activates several key signaling pathways involved in cellular stress responses and cell death.

5.1. ROS-Mediated Signaling

The surge in intracellular ROS activates stress-activated protein kinase pathways, including:

-

JNK and p38 MAPK Pathways: Activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs) has been shown to be crucial in mediating this compound-induced apoptosis in various cell types.[10]

-

PI3K/Akt/mTORC1 Pathway: this compound can impair autophagic flux through the PI3K/Akt/mTORC1 signaling pathway, contributing to its cytotoxic effects in cancer cells.[11]

5.2. NLRP3 Inflammasome Activation

This compound-induced mitochondrial dysfunction, particularly the production of mitochondrial ROS and release of mitochondrial DNA, can act as a priming signal for the activation of the NLRP3 inflammasome, a key component of the innate immune system.[12]

Caption: Signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

6.1. Measurement of Mitochondrial Respiration

This protocol measures the effect of this compound on oxygen consumption in isolated mitochondria.

-

Materials: Isolated mitochondria, respiration buffer (e.g., containing sucrose, mannitol, KH₂PO₄, MgCl₂, EGTA, and fatty acid-free BSA), Complex I substrates (e.g., glutamate and malate), ADP, this compound solution, and an oxygen electrode system (e.g., Oroboros Oxygraph-2k or Clark-type electrode).

-

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add isolated mitochondria to the respiration buffer in the electrode chamber at a final concentration of approximately 0.5 mg/mL.

-

Add Complex I substrates to initiate basal respiration (State 2).

-

Add a saturating amount of ADP to stimulate maximal coupled respiration (State 3).

-

Once a stable State 3 respiration rate is achieved, inject a known concentration of this compound (e.g., 50-500 nM) into the chamber.[13]

-

Record the rate of oxygen consumption before and after the addition of this compound to determine the degree of Complex I inhibition.

-

6.2. Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential in cultured cells.

-

Materials: Cultured cells (e.g., SH-SY5Y neuroblastoma cells), cell culture medium, this compound solution, TMRE stock solution, Hoechst 33342 (for nuclear staining), and a fluorescence microscope or plate reader.

-

Procedure:

-

Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 0.5 µM) for the specified duration (e.g., 48 hours).[14]

-

In the final 30 minutes of the treatment, add TMRE to the culture medium at a final concentration of 50-100 nM.

-

(Optional) Add Hoechst 33342 for nuclear counterstaining.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Image the cells using a fluorescence microscope with appropriate filter sets for TMRE and Hoechst 33342, or measure the fluorescence intensity using a plate reader. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

-

6.3. Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe CM-H₂DCFDA to detect intracellular ROS levels.

-

Materials: Cultured cells, cell culture medium, this compound solution, CM-H₂DCFDA stock solution, and a flow cytometer or fluorescence microscope.

-

Procedure:

-

Treat cells with this compound as described in the previous protocol.

-

In the final 30 minutes of treatment, load the cells with CM-H₂DCFDA at a final concentration of 5-10 µM.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity of the oxidized DCF product, which is proportional to the intracellular ROS levels.[15]

-

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a powerful and specific inhibitor of mitochondrial Complex I that serves as a critical tool for researchers in various fields. Its ability to induce mitochondrial dysfunction, oxidative stress, and apoptosis provides a robust model for studying the molecular mechanisms underlying neurodegenerative diseases, cancer, and other pathologies. A thorough understanding of its chemical and biological properties, as outlined in this guide, is essential for its effective and appropriate use in a research setting.

References

- 1. youtube.com [youtube.com]

- 2. stjohns.edu [stjohns.edu]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. units.fisheries.org [units.fisheries.org]

- 8. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor this compound in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial complex I inhibitor this compound induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis in human lung cancer cells by regulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute Exposure to the Mitochondrial Complex I Toxin this compound Impairs Synaptic Long‐Term Potentiation in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

Rotenone's Impact on Dopaminergic Neurons: A Technical Guide to Mechanisms and Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotenone, a naturally derived pesticide, is a potent inhibitor of mitochondrial complex I and is widely utilized as a scientific tool to model Parkinson's disease (PD) pathology in vitro and in vivo. Its ability to recapitulate key features of PD, including the selective degeneration of dopaminergic neurons and the formation of protein aggregates, has made it invaluable for investigating the molecular mechanisms underlying this neurodegenerative disorder. This technical guide provides an in-depth examination of the multifaceted effects of this compound on dopaminergic neurons, focusing on the core molecular mechanisms, key signaling pathways, and detailed experimental protocols for studying these effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neurodegenerative disease and drug development.

Core Molecular Mechanisms of this compound-Induced Dopaminergic Neurotoxicity

This compound exerts its neurotoxic effects through a cascade of interconnected molecular events, primarily initiated by the inhibition of mitochondrial complex I. This initial insult triggers a series of downstream consequences that collectively lead to the demise of dopaminergic neurons.

Mitochondrial Complex I Inhibition

This compound is a high-affinity inhibitor of the mitochondrial electron transport chain's Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q, leading to a bioenergetic crisis within the neuron. The consequences of this inhibition are twofold: a significant reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[1][2] While some studies suggest that the bioenergetic defect alone may not be the primary driver of cell death, the subsequent oxidative stress is a critical factor.[1]

Oxidative Stress

The blockage of the electron transport chain at complex I leads to an accumulation of electrons, which are then prone to leaking and reacting with molecular oxygen to form superoxide radicals (O₂⁻).[1] This surge in mitochondrial ROS production overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.[3][4] This oxidative stress results in damage to vital cellular components, including lipids, proteins, and DNA.[1][3] Increased levels of protein carbonyls, a marker of protein oxidation, have been observed in this compound-treated dopaminergic neurons.[3][4]

Apoptosis

The culmination of mitochondrial dysfunction and severe oxidative stress is the activation of apoptotic pathways, leading to programmed cell death. This compound-induced apoptosis is a caspase-dependent process.[5][6] Key signaling pathways implicated in this process include the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[5][6][7] These kinases can, in turn, activate downstream effectors of apoptosis. The intrinsic apoptotic pathway is also engaged, characterized by changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the release of cytochrome c.[8][9]

α-Synuclein Aggregation

A pathological hallmark of Parkinson's disease is the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein protein.[10] this compound exposure has been shown to induce the aggregation and redistribution of α-synuclein in both cellular and animal models of PD.[10][11] The mechanisms underlying this are complex but are thought to involve oxidative stress and impaired protein degradation pathways, which promote the misfolding and aggregation of α-synuclein.[12]

Key Signaling Pathways in this compound-Induced Neurodegeneration

The neurotoxic effects of this compound are mediated by several interconnected signaling pathways. The following diagrams illustrate these pathways.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on dopaminergic neurons.

Table 1: Cytotoxicity of this compound in Dopaminergic Cell Lines

| Cell Line | Concentration | Exposure Time | Viability Assay | % Cell Viability (approx.) | Reference |

| SH-SY5Y | 100 nM | 48 h | MTT | 50% | [4] |

| SH-SY5Y | 10 µM | 24 h | MTT | 50% | [6] |

| SH-SY5Y | 0.5 µM | 48 h | Trypan Blue | 20% | [13] |

| SH-SY5Y | 2.5 µM | 24 h | MTT | ~60% | [14] |

Table 2: Induction of Apoptosis and Oxidative Stress by this compound

| Cell Line / Model | This compound Concentration | Parameter Measured | Fold Change / % Increase | Reference |

| SH-SY5Y | 100 nM | Apoptotic Cells | 18-fold increase | [5] |

| SH-SY5Y | 80 nM | PARP Cleavage | Increased | [5] |

| Midbrain Slices | 50 nM | Protein Carbonyls | 23.4 ± 6.5% increase | [15] |

| Rat Striatum (in vivo) | 3.0 mg/kg/day | Insoluble Protein Carbonyls (Midbrain) | 27 ± 10% increase | [15] |

| SH-SY5Y | 50 µM | Apoptosis Rate | Markedly increased | [7] |

Table 3: Effects of this compound on Apoptotic and Dopaminergic Markers

| Cell Line / Model | This compound Concentration | Protein / Marker | Change in Expression / Level | Reference |

| SH-SY5Y | 10 µM | Bax/Bcl-2 Ratio | Increased | [9][16] |

| SH-SY5Y | 0.5 and 1 µM | Tyrosine Hydroxylase (TH) | Decreased | [17] |

| SH-SY5Y | 100 nM | Phospho-JNK | Increased | [5] |

| SH-SY5Y | 100 nM | Phospho-p38 | Increased | [5] |

| Rat Striatum (in vivo) | 3.0 mg/kg/day | Dopamine Levels | Decreased | [18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on dopaminergic neurons.

Cell Culture and this compound Treatment (SH-SY5Y Cells)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[4][6]

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Working concentrations are made by diluting the stock solution in the cell culture medium.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis). After reaching the desired confluency, the culture medium is replaced with a medium containing the specified concentration of this compound or vehicle (DMSO) control. The exposure time varies depending on the experiment, typically ranging from a few hours to 48 hours.[6][7][14]

Cell Viability Assay (MTT Assay)

-